Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-
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Overview
Description
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is a complex organic compound that belongs to the benzofurazan family This compound is characterized by the presence of a benzofurazan ring, a piperazine moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofurazan Ring: The benzofurazan ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzofurazan intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of benzofurazan oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofurazan derivatives.
Scientific Research Applications
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofurazan Derivatives: Compounds with similar benzofurazan rings but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties but different aromatic groups.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is unique due to the combination of its benzofurazan ring, piperazine moiety, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65427-81-8 |
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Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H17N5O4/c1-25-13-4-2-3-12(11-13)20-7-9-21(10-8-20)15-6-5-14-16(19-26-18-14)17(15)22(23)24/h2-6,11H,7-10H2,1H3 |
InChI Key |
DJHIQHPEXFNWOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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